

An In-depth Technical Guide to 2-Dodecenoic Acid: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: **2-Dodecenoic acid**

Cat. No.: **B3025634**

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Introduction

2-Dodecenoic acid ($C_{12}H_{22}O_2$), a monounsaturated fatty acid, exists as two geometric isomers: **cis-(Z)-2-dodecenoic acid** and **trans-(E)-2-dodecenoic acid**. While structurally similar, these isomers exhibit distinct physical, chemical, and biological properties that make them subjects of significant interest in diverse fields, from microbiology and drug development to flavor and fragrance chemistry. The **cis** isomer, in particular, is a well-characterized bacterial signaling molecule known as *Burkholderia cenocepacia* diffusible signal factor (BDSF), playing a crucial role in quorum sensing and biofilm regulation. This guide provides a comprehensive technical overview of the physical and chemical properties of **2-dodecenoic acid**, its synthesis and reactivity, analytical methodologies, and its burgeoning applications, with a focus on insights relevant to researchers, scientists, and drug development professionals.

Physical and Chemical Properties: A Comparative Analysis

The seemingly subtle difference in the geometry of the double bond between the **cis** and **trans** isomers of **2-dodecenoic acid** leads to notable variations in their physical properties. These differences are critical for understanding their behavior in various systems and for developing appropriate handling and formulation strategies.

Property	(Z)-2-Dodecenoic Acid	(E)-2-Dodecenoic Acid
Synonyms	cis-2-Dodecenoic acid, BDSF	trans-2-Dodecenoic acid
CAS Number	55928-65-9[1][2]	4412-16-2[3][4]
Molecular Formula	$C_{12}H_{22}O_2$ [1][2]	$C_{12}H_{22}O_2$ [3][4]
Molecular Weight	198.30 g/mol [1][2]	198.30 g/mol [3][4]
Appearance	Colorless to pale yellow liquid[1]	Solid[5]
Melting Point	Not precisely defined, liquid at room temperature	13.00 to 18.00 °C[6]
Boiling Point	311.7±11.0 °C (Predicted)[1]	155.00 to 158.00 °C @ 0.00 mm Hg[6]
Density	0.922±0.06 g/cm ³ (Predicted)[1]	Not available
Solubility	Soluble in DMF, DMSO, and chloroform[7]	Soluble in water (9.123 mg/L @ 25 °C, est.)[6]
pKa	4.62±0.25 (Predicted)[1]	Not available

Spectroscopic Characterization

A thorough understanding of the spectral properties of **2-dodecenoic acid** is fundamental for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **2-dodecenoic acid** is characterized by signals corresponding to the vinyl protons, the long alkyl chain, and the carboxylic acid proton. The coupling constant between the vinyl protons is a key diagnostic feature to distinguish between the cis and trans isomers. For the cis isomer, this coupling constant is typically smaller (around 11-12 Hz) compared to the trans isomer (around 15-16 Hz). The carboxylic acid proton appears as a broad singlet, typically downfield.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two olefinic carbons, and the carbons of the alkyl chain. The chemical shifts of the carbons in the alkyl chain will be similar for both isomers, while the olefinic carbons may show slight differences.

Infrared (IR) Spectroscopy

The IR spectrum of **2-dodecenoic acid** displays characteristic absorption bands for the functional groups present. A strong, broad absorption in the region of 2500-3300 cm^{-1} is indicative of the O-H stretching of the carboxylic acid.[8] A sharp, intense peak around 1700-1725 cm^{-1} corresponds to the C=O stretching of the carbonyl group.[8][9] The C=C stretching vibration appears in the 1640-1680 cm^{-1} region.[5]

Mass Spectrometry (MS)

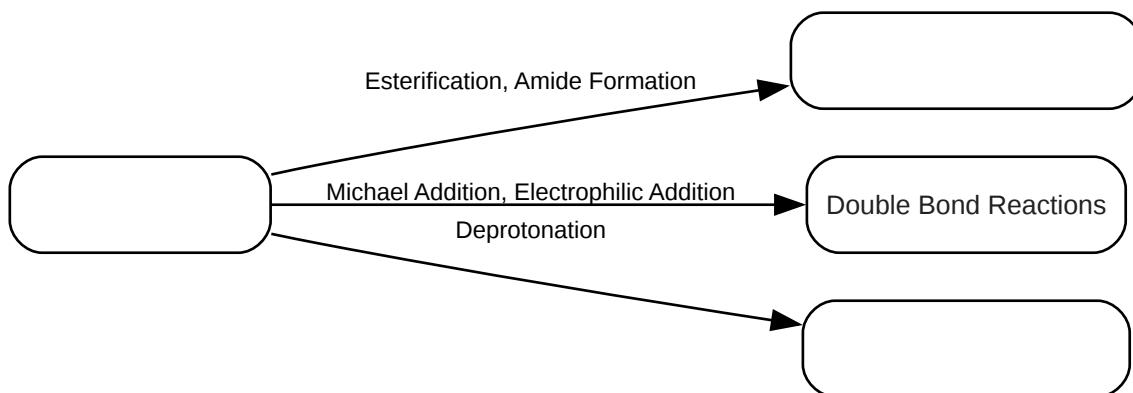
Electron ionization mass spectrometry (EI-MS) of **2-dodecenoic acid** will typically show a molecular ion peak (M^+) at m/z 198. The fragmentation pattern will include characteristic losses of water ($\text{M}-18$), the carboxyl group ($\text{M}-45$), and fragmentation along the alkyl chain.[10] Differentiating the isomers based solely on the 70 eV EI-MS can be challenging due to potential ion-induced isomerization.[2]

Chemical Reactivity and Synthesis

As an α,β -unsaturated carboxylic acid, **2-dodecenoic acid** exhibits reactivity at the carboxylic acid group, the carbon-carbon double bond, and the α -carbon.

Reactivity Profile

The conjugated system in **2-dodecenoic acid** makes the β -carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition, commonly known as the Michael addition.[11][12][13][14][15] The double bond can also undergo electrophilic addition reactions, though the reactivity is influenced by the electron-withdrawing nature of the carboxyl group. The carboxylic acid moiety can undergo typical reactions such as esterification and amide formation.



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Caption: Reactivity centers of **2-Dodecenoic Acid**.

Synthesis of 2-Dodecenoic Acid

Synthesis of (E)-2-Dodecenoic Acid: A well-established method for the synthesis of the trans isomer is the Knoevenagel condensation.[6][7][16][17] This reaction involves the condensation of decanal with malonic acid in the presence of a basic catalyst like pyridine, followed by decarboxylation.

Stereoselective Synthesis of (Z)-2-Dodecenoic Acid: The synthesis of the cis isomer often requires more specialized stereoselective methods. One approach involves the partial reduction of a corresponding alkyne using Lindlar's catalyst. Another method is the Wittig reaction using a stabilized ylide, which can favor the formation of the Z-alkene under specific conditions.

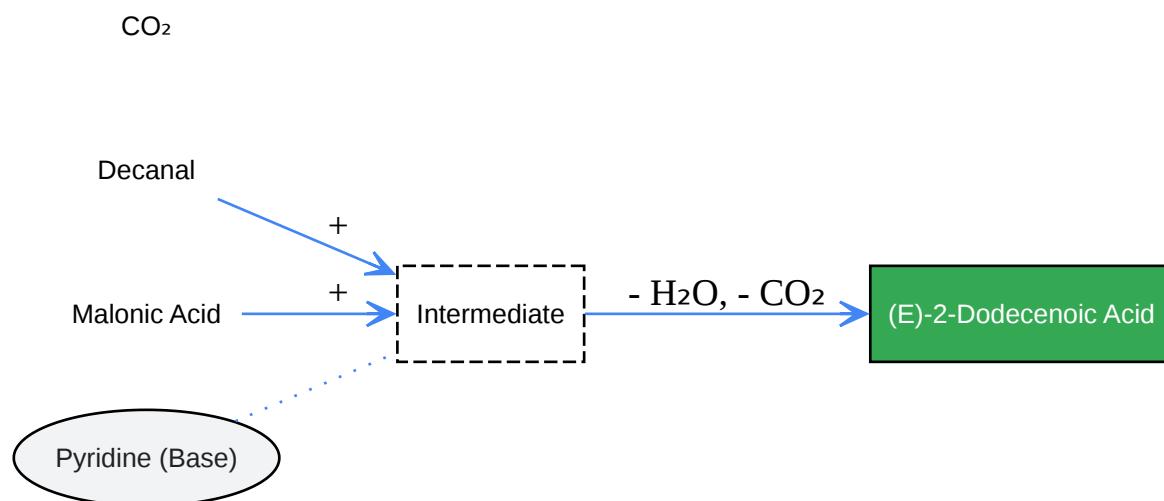
Experimental Protocols

Protocol 1: Synthesis of (E)-2-Dodecenoic Acid via Knoevenagel Condensation

This protocol is adapted from established procedures for Knoevenagel condensation.[7][16][17]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes).

- Addition of Aldehyde: To the stirred solution, add decanal (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine.
- Extraction: Extract the product with diethyl ether or ethyl acetate (3 x volumes).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.



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Caption: Knoevenagel condensation for **(E)-2-Dodecenoic Acid**.

Protocol 2: Analysis of 2-Dodecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of fatty acids by GC-MS.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Sample Preparation (Derivatization to FAMEs):
 - To a known amount of the **2-dodecenoic acid** sample, add a solution of methanolic HCl or BF_3 -methanol.
 - Heat the mixture at 60-70 °C for 15-30 minutes to form the fatty acid methyl ester (FAME).
 - After cooling, add water and extract the FAME with hexane.
 - Dry the hexane layer over anhydrous sodium sulfate.
- GC-MS Analysis:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Inject a small volume (e.g., 1 μL) of the hexane solution in split or splitless mode.
 - Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the FAME.
 - MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-300.
- Data Analysis: Identify the FAME of **2-dodecenoic acid** by its retention time and mass spectrum, comparing it to a known standard.

Applications in Research and Drug Development

The unique biological activities of **2-dodecenoic acid** isomers, particularly the cis form, have opened up exciting avenues for research and therapeutic development.

Quorum Sensing and Biofilm Inhibition

(Z)-**2-Dodecenoic acid** (BDSF) is a key signaling molecule in the quorum sensing network of *Burkholderia cenocepacia* and other bacteria.[11][14][16] It has been shown to modulate virulence factor production and, importantly, to inhibit and disperse biofilms of a wide range of pathogenic bacteria and fungi.[17][23][24]

- Mechanism of Action: BDSF interferes with bacterial cell-to-cell communication, leading to the downregulation of genes responsible for biofilm formation and virulence.[12]
- Therapeutic Potential: Its ability to disrupt biofilms makes it a promising candidate for adjunctive therapy with conventional antibiotics, which are often ineffective against biofilm-associated infections.[15]

A study on *Candida albicans* demonstrated that both cis- and trans-**2-dodecenoic acid** at a concentration of 30 μ M could reduce germ-tube formation by approximately 70% without inhibiting yeast growth.[1][23] At 300 μ M, these compounds significantly reduced biofilm formation.[1][23] This highlights their potential as antifungal agents.

Other Potential Applications

2-Dodecenoic acid and its derivatives are also explored for their use as:

- Flavoring agents and food additives.[1]
- Emulsifiers and surfactants.[1]
- Starting materials for the synthesis of other valuable chemicals.

Safety and Handling

2-Dodecenoic acid is classified as a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

2-Dodecenoic acid, in both its cis and trans isomeric forms, presents a fascinating case study in how subtle changes in molecular geometry can lead to profound differences in physical, chemical, and biological properties. For researchers and drug development professionals, a deep understanding of these properties is paramount. The role of (Z)-**2-dodecenoic acid** as a bacterial signaling molecule and a potent biofilm inhibitor offers a promising new strategy in the fight against antibiotic-resistant infections. Further research into the synthesis, reactivity, and

biological activities of these compounds is poised to unlock even more of their therapeutic and industrial potential.

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